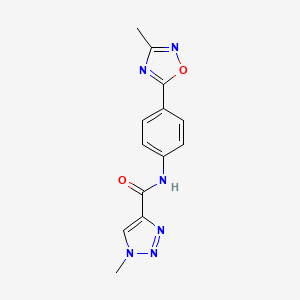
1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2 and its molecular weight is 284.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activity, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring and an oxadiazole moiety, which are known for their pharmacological significance. The structural formula can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance:
- Cell Line Studies : The compound demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others. IC50 values were reported in the low micromolar range (e.g., 0.65 µM for MCF-7) indicating strong efficacy compared to standard chemotherapeutics .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
- Fungal Activity : Preliminary tests indicate antifungal activity against common strains such as Candida albicans, suggesting potential for use in treating fungal infections .
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 cells treated with the compound showed a reduction in cell viability by over 70% after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, correlating with elevated levels of p53 and cleaved caspase-3 .
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics. This suggests its potential as a dual-action therapeutic agent in oncology and infectious diseases .
Properties
IUPAC Name |
1-methyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-14-13(21-17-8)9-3-5-10(6-4-9)15-12(20)11-7-19(2)18-16-11/h3-7H,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNSZLCSGFHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














